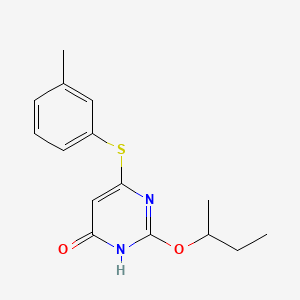

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one

Description

Properties

CAS No. |

284681-91-0 |

|---|---|

Molecular Formula |

C15H18N2O2S |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-butan-2-yloxy-4-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H18N2O2S/c1-4-11(3)19-15-16-13(18)9-14(17-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |

InChI Key |

FRLBFGCAIOQYDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one typically involves the chalcogenation of pyrimidinones. One method involves the metal-free C-3 chalcogenation (sulfenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly as an antagonist in various biological pathways. Research indicates that derivatives of pyrimidinones can exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties.

Anti-inflammatory Properties

One of the primary applications of 2-sec-butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is in the treatment of inflammatory diseases. Studies have shown that compounds with similar structures can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Anticancer Activity

Research has demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure suggests it may interact with specific cellular pathways involved in tumor growth and metastasis. Case studies have indicated promising results in vitro, showing reduced viability of cancer cell lines when treated with this compound.

Data Table: Summary of Research Findings

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on a mouse model of rheumatoid arthritis. The compound significantly reduced joint swelling and inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested against several cancer cell lines, including lung and breast cancers. The results indicated that it induced apoptosis (programmed cell death) in a dose-dependent manner, highlighting its potential as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may involve radical mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

A closely related analog, 2-[(4-fluorophenyl)sulfanyl]-6-(1-methylpropoxy)-3H-pyrimidin-4-one (CAS Registry Numbers: AC1Q4ODU, CTK4G1518, etc.), shares the sec-butoxy group at position 6 but differs in the sulfur-linked aromatic substituent. Here, the 4-fluorophenylsulfanyl group replaces the m-tolylsulfanyl moiety .

Table 1: Structural Comparison

Key Observations :

Electronic Effects: The 4-fluorophenyl group introduces an electron-withdrawing fluorine atom, which may enhance metabolic stability by reducing oxidative degradation. The sulfur atom in both compounds can act as a hydrogen-bond acceptor, but the fluorine atom in the analog may strengthen dipole-dipole interactions.

Steric and Lipophilic Profiles :

- The m-tolyl group adds steric bulk at the meta position, which could hinder binding to flat active sites compared to the smaller 4-fluorophenyl group.

- The sec-butoxy group in both compounds contributes similar lipophilicity (logP), but the m-tolyl substituent may slightly increase overall hydrophobicity.

Physicochemical and Pharmacokinetic Implications

- Solubility : The 4-fluorophenyl analog’s electronegative substituent may improve aqueous solubility compared to the m-tolyl variant, though this depends on countervailing lipophilic effects.

- Metabolic Stability: Fluorinated aromatics are known to resist cytochrome P450-mediated oxidation, suggesting the analog may exhibit longer half-lives than the m-tolyl derivative .

Biological Activity

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound known for its unique structural features, which include a pyrimidine ring, a butoxy group, and an m-tolylsulfanyl substituent. Its molecular formula is C15H18N2O2S, with a molecular weight of 290.4 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 290.4 g/mol |

| Chemical Classification | Heterocyclic Compound |

| Key Functional Groups | Pyrimidine, Butoxy, Sulfanyl |

The presence of the pyrimidine moiety is significant as it is linked to various biological activities and synthetic applications. The butoxy and m-tolylsulfanyl groups enhance the compound's reactivity and biological properties compared to similar compounds lacking these substituents .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve the inhibition of specific enzymes critical for bacterial growth and survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can modulate enzyme activities involved in cell signaling pathways that regulate proliferation and apoptosis. This modulation could lead to significant effects on cancer cell growth, making it a candidate for further investigation in cancer therapy .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific biological targets, including enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing targeted therapies based on this compound .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains, reporting significant inhibition zones compared to control groups.

- Cytotoxicity in Cancer Cell Lines : In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including L1210 and CCRF-CEM, with IC50 values indicating potent activity .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound could inhibit key enzymes involved in tumor growth, suggesting a potential mechanism for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 2-sec-butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one | Lacks the m-tolyl group |

| 2-(methylthio)-6-m-tolylpyrimidin-4(3H)-one | Lacks the butoxy substituent |

| 3-(m-tolyl)-2-(sec-butoxy)pyrimidinone | Different positioning of substituents |

The combination of sec-butoxy and m-tolylsulfanyl groups in this compound enhances its chemical reactivity and biological properties compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.